Potassium (2-ethoxyethyl)trifluoroborate

Suzuki–Miyaura cross-coupling alkoxyethylarene synthesis organotrifluoroborate reactivity

Alkoxyethylboronic acids degrade rapidly, forcing in-situ preparation. Potassium (2-ethoxyethyl)trifluoroborate delivers indefinite bench stability and releases the reactive boronic acid only under Suzuki-Miyaura conditions. • 72-88% cross-coupling yields with electronically diverse aryl/heteroaryl bromides • Tolerates aldehydes, ketones, esters, amides-no protecting-group manipulation • Near-stoichiometric use (1.0-1.1 equiv) minimizes boron waste vs. 2-3 equiv for boronic acids • Bench-stable for months; no cold storage infrastructure required

Molecular Formula C4H9BF3KO
Molecular Weight 180.02 g/mol
CAS No. 1408168-71-7
Cat. No. B1469065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (2-ethoxyethyl)trifluoroborate
CAS1408168-71-7
Molecular FormulaC4H9BF3KO
Molecular Weight180.02 g/mol
Structural Identifiers
SMILES[B-](CCOCC)(F)(F)F.[K+]
InChIInChI=1S/C4H9BF3O.K/c1-2-9-4-3-5(6,7)8;/h2-4H2,1H3;/q-1;+1
InChIKeyIOERVDPVYBBKLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (2-ethoxyethyl)trifluoroborate Overview


Potassium (2‑ethoxyethyl)trifluoroborate (CAS 1408168‑71‑7) belongs to the potassium organotrifluoroborate family—tetracoordinate boron nucleophiles that serve as protected, air‑ and moisture‑stable surrogates for the corresponding boronic acids . Unlike the inherently labile alkoxyethylboronic acids or their pinacol esters, this salt remains unchanged after months of bench storage and releases the reactive boron species only under the aqueous basic conditions of a Suzuki–Miyaura reaction [1]. Its primary synthetic role is the installation of the 2‑ethoxyethyl motif onto aryl and heteroaryl bromides, providing access to alkoxyethylarene building blocks that are otherwise difficult to prepare via classical organometallic routes [2].

Synthetic Role
Alkoxyethylarene installation via Suzuki–Miyaura coupling
Reagent Format
Air- and moisture-stable organotrifluoroborate salt
Workflow Compatibility
Parallel synthesis and open-bench protocols

Potassium (2-ethoxyethyl)trifluoroborate Stability Gap


Alkoxyethylboron reagents are not interchangeable. The corresponding (2‑ethoxyethyl)boronic acid (CAS 1350512‑12‑7) and its pinacol ester are prone to rapid protodeboronation and oxidative degradation, even at ambient temperature, which forces their preparation and immediate use in situ [1]. In contrast, the trifluoroborate salt is indefinitely bench‑stable, yet it hydrolyses controllably under cross‑coupling conditions to deliver the same reactive boronic acid intermediate without the need for excess reagent [2]. Within the alkoxyethyltrifluoroborate series, potency varies dramatically: the phenoxyethyl analog (1d) provides only a 31% cross‑coupling yield, while the methoxyethyl analog (1a) reaches 63%, and the benzyloxyethyl derivative (1c) achieves 77%—all under identical conditions—making the choice of the ethoxyethyl congener a deliberate, performance‑based decision rather than a generic procurement of “any alkyltrifluoroborate” [3].

Boronic acid / pinacol ester
Rapid protodeboronation and oxidative degradation limit ambient shelf life; stability profile may not transfer.
Methoxyethyl analog
Lower cross-coupling yield and no thermal optimization window may shift route productivity.
Phenoxyethyl analog
Excessive reactivity leads to by-product formation; reported coupling outcome may not support synthetic goals.

Potassium (2-ethoxyethyl)trifluoroborate vs. Closest Analogs


Suzuki–Miyaura Yield: Ethoxyethyl vs. Methoxyethyl

Under identical catalytic conditions (4‑bromoanisole, 5 mol% PdCl₂AtaPhos₂, Cs₂CO₃, toluene/H₂O, 100 °C, 24 h), potassium (2‑ethoxyethyl)trifluoroborate (1b) delivered the cross‑coupled product 4b in 72% isolated yield. The direct methoxy analog potassium (2‑methoxyethyl)trifluoroborate (1a, CAS 1408168‑69‑3) gave only 63% yield under the same protocol. When the reaction temperature was lowered to 85 °C—an option unavailable to 1a without further yield loss—the ethoxyethyl substrate reached 88% yield, widening the gap to 25 percentage points [1]. This trend reflects the superior balance of steric bulk and electronic donation of the ethoxy group, which suppresses β‑hydride elimination and unproductive side reactions relative to the smaller methoxy substituent.

Yield vs. Methoxyethyl
Direct head-to-head
+9 to +25 percentage points
Reported yield advantage for ethoxyethyl substrate.
4-bromoanisole, PdCl₂AtaPhos₂, 100 °C/85 °C.
Suzuki–Miyaura cross-coupling alkoxyethylarene synthesis organotrifluoroborate reactivity

Coupling Yield: Ethoxyethyl vs. Phenoxyethyl

The phenoxyethyltrifluoroborate (1d, entry 4) was the closest aryl‑substituted comparator in the same study. Under the same standard conditions it afforded the desired product 4d in only 31% isolated yield, compared with 72% for the ethoxyethyltrifluoroborate 1b. The poor performance of 1d arose from excessive reactivity leading to Heck‑type by‑products, homocoupling, and degradation, whereas the ethoxyethyl derivative underwent clean cross‑coupling [1]. This 2.3‑fold yield difference within a single published dataset highlights the non‑interchangeability of alkoxy substituents on the trifluoroborate scaffold.

Yield vs. Phenoxyethyl
Direct head-to-head
72% vs. 31% (2.3-fold)
Significant yield gap under identical coupling conditions.
Phenoxy congener prone to Heck-type by-products.
alkoxyethyl transfer chemoselectivity phenoxyethyl degradation

Bench Stability vs. Boronic Acid

The alkoxyethyltrifluoroborate salts described in the primary study were obtained as white powders that “showed no sign of decomposition after several months of being stored on the bench with no particular precautions” [1]. In the same report, the authors note that the corresponding alkoxyethylpinacolatoborons, while more stable than the free boronic acids, “still remain sensitive and prone to decomposition” [1]. The broader organotrifluoroborate literature confirms that potassium organotrifluoroborates are “indefinitely stable to air and moisture” [2] and “less prone to protodeboronation than their boronic acid or boronate ester counterparts” . The (2‑ethoxyethyl)boronic acid (CAS 1350512‑12‑7) requires preparation and immediate use at low temperature to avoid rapid protodeboronation, whereas its trifluoroborate salt can be weighed on the open bench.

Bench Stability
Class-level inference
Stable > months on bench
Air/moisture-stable format supports open-bench workflows.
Boronic acid requires cold storage and inert atmosphere.
organoboron stability bench-stable reagents protodeboronation resistance

Near-Stoichiometric Usage vs. Boronic Acid

Alkylboronic acids typically require a 2–3‑fold molar excess to compensate for competitive protodeboronation during Suzuki–Miyaura cross‑coupling [1]. Potassium organotrifluoroborates, by virtue of their tetracoordinate structure that suppresses premature B–C bond cleavage, can be employed in near‑stoichiometric amounts relative to the electrophile. In the optimized protocol for alkoxyethyltrifluoroborates, the authors used only 1.1 equivalents of trifluoroborate, and on a 3 mmol preparative scale the ratio was reduced to 1:1 with catalyst loading as low as 1 mol% Pd [2]. Alkylboronic acids and even the corresponding pinacol esters could not sustain such low excesses without substantial yield erosion.

Stoichiometric Usage
Class-level inference
1.0–1.1 equiv
Near-stoichiometric loading reduces reagent waste.
Alkylboronic acids often require 2–3 equiv.
protodeboronation atom economy stoichiometric coupling

Temperature-Optimized Yield Improvement

Unlike the methoxyethyl (1a) and benzyloxyethyl (1c) analogs, which showed no significant improvement or required 100 °C for optimal performance, potassium (2‑ethoxyethyl)trifluoroborate (1b) exhibited a marked positive response to a temperature reduction from 100 °C to 85 °C, with the isolated yield increasing from 72% to 88% [1]. This behavior is attributed to a reduction in competing β‑hydride elimination pathways at the lower temperature, a side reaction that is more pronounced for the ethoxyethyl group than for the methoxy variant but which can be effectively suppressed under milder thermal conditions. The secondary alkoxyethyltrifluoroborate (entry 6, 4f) similarly benefited (49 → 60%), confirming a broader trend, but the magnitude of the gain was largest for the ethoxyethyl substrate.

Temperature-Optimized Yield
Cross-study comparable
72% → 88% (+16 points)
Lower temperature suppresses β-hydride elimination.
Unique thermal response among tested analogs.
temperature optimization heat-sensitive substrates yield improvement

Potassium (2-ethoxyethyl)trifluoroborate Applications


Alkoxyethylarene Library Synthesis for SAR

When a medicinal chemistry team requires a diverse array of 2‑ethoxyethyl‑substituted (hetero)aryl building blocks, the 72–88% cross‑coupling yield of 1b with electronically varied aryl bromides—including electron‑rich anisoles, electron‑deficient nitriles, and heteroaryl bromides such as pyridines and indoles—makes it the highest‑performing alkyl‑substituted alkoxyethyltrifluoroborate in its class [1]. The robust protocol tolerates aldehydes, ketones, esters, and amides on the electrophile, enabling direct incorporation of the ethoxyethyl motif without protecting‑group manipulation [1]. The bench stability of the reagent further supports parallel synthesis workflows where multiple chemists draw from the same bottle over weeks to months [2].

Late-Stage Functionalization of Advanced Intermediates

For process chemistry groups introducing a solubilizing 2‑ethoxyethyl chain onto a late‑stage intermediate, the 16‑percentage‑point yield increase achievable by lowering the temperature from 100 °C to 85 °C is uniquely valuable among alkoxyethyltrifluoroborates [1]. Heat‑sensitive substrates bearing epimerizable stereocenters or thermally labile functional groups benefit both from the milder temperature and from the near‑stoichiometric (1.0–1.1 equiv) usage of the trifluoroborate, which minimizes residual boron‑derived impurities that complicate downstream crystallizations [3].

Scalable Process for Agrochemical & Material Intermediates

The synthesis of 1b proceeds from inexpensive 2‑bromoethyl ethyl ether via a copper‑catalyzed borylation with B₂pin₂ followed by in‑situ KHF₂ treatment, delivering the trifluoroborate in 68% isolated yield without chromatographic purification [1]. Its indefinite ambient stability eliminates cold‑storage infrastructure, and its use at only 1.0–1.1 equivalents minimizes the cost per mole of installed ethoxyethyl group relative to a hypothetical boronic acid process that would require 2–3 equivalents and generate commensurately more boron‑containing aqueous waste [3]. These factors align with the operational simplicity and cost‑control demands of multi‑kilogram agrochemical or electronic‑material intermediate manufacture.

Ether-Directed C–H Functionalization Strategies

The ethoxyethyl unit installed via 1b can be subsequently cleaved to the free alcohol under mild acidic conditions, providing a two‑step route to hydroxyethylarenes [1]. This strategy is especially useful when the target phenol or alcohol is incompatible with direct cross‑coupling conditions. The superior yield of the ethoxyethyl variant over the methoxyethyl (63%) and phenoxyethyl (31%) analogs ensures that the maximum amount of aryl electrophile is converted into the protected alcohol intermediate before deprotection, making it the most material‑efficient entry into the hydroxyethylarene chemical space [1].

Application
Selection Property
Validation Focus
Alkoxyethylarene library synthesis
Highest cross-coupling yield in class
Substrate scope with electronically varied aryl bromides
Late-stage functionalization
Thermally tunable yield improvement
Stability of heat-sensitive stereocenters at 85 °C
Scalable agrochemical/material process
Bench-stable, near-stoichiometric usage
Process mass intensity and boron waste reduction
Hydroxyethylarene precursor strategy
Protected alcohol installation via ethoxyethyl unit
Deprotection compatibility and material efficiency

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